molecular formula C14H17N3O4S2 B2602934 ethyl 2-[2-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]acetate CAS No. 1210656-27-1

ethyl 2-[2-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]acetate

Cat. No.: B2602934
CAS No.: 1210656-27-1
M. Wt: 355.43
InChI Key: YMFPLRZWNDJFTP-UHFFFAOYSA-N
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Description

Ethyl 2-[2-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]acetate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its unique structure, which includes two thiazole rings and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the cyclization of appropriate precursors such as α-haloketones and thiourea under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an esterification reaction, where ethyl alcohol reacts with the carboxylic acid derivative of the thiazole compound in the presence of a strong acid catalyst.

    Coupling of Thiazole Rings: The final step involves the coupling of two thiazole rings through an amination reaction, where an amine group is introduced to link the two rings together.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Precursors: Large-scale synthesis of α-haloketones and thiourea.

    Automated Esterification: Use of automated reactors for the esterification process to ensure consistency and efficiency.

    High-Throughput Coupling Reactions: Employing high-throughput techniques for the coupling of thiazole rings to maximize yield and minimize reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Thiazolidines: Formed through reduction reactions.

    Substituted Thiazoles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 2-[2-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Ethyl 2-[2-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]acetate can be compared with other thiazole derivatives:

    Ethyl 2-[4-(2-ethoxy-2-oxoethoxy)phenoxy]acetate: Similar in structure but with a phenoxy group instead of a thiazole ring.

    Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate: Contains a benzoate group instead of a thiazole ring.

    Ethyl (2-ethoxy-2-oxoethyl)sulfanylcarbothioylsulfanylacetate: Contains a sulfanyl group instead of a thiazole ring.

Uniqueness

The uniqueness of this compound lies in its dual thiazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-[2-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S2/c1-3-20-11(18)5-9-7-22-13(15-9)17-14-16-10(8-23-14)6-12(19)21-4-2/h7-8H,3-6H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFPLRZWNDJFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC2=NC(=CS2)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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